molecular formula C12H14O B2649857 2-Benzyl-2-cyclopropyloxirane CAS No. 2248416-93-3

2-Benzyl-2-cyclopropyloxirane

Cat. No.: B2649857
CAS No.: 2248416-93-3
M. Wt: 174.243
InChI Key: RGKJDCAVQCUOBR-UHFFFAOYSA-N
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Description

2-Benzyl-2-cyclopropyloxirane is an epoxide derivative characterized by a strained oxirane (epoxide) ring substituted with a benzyl group and a cyclopropyl group at the 2-position. This compound is of interest in organic synthesis due to the reactivity of the epoxide ring and the steric and electronic effects imparted by the benzyl and cyclopropyl substituents.

Properties

IUPAC Name

2-benzyl-2-cyclopropyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-4-10(5-3-1)8-12(9-13-12)11-6-7-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJDCAVQCUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium acetate (Pd(acac)2) as a catalyst . This reaction typically occurs at low temperatures (0-5°C) in diethyl ether, yielding the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxide synthesis and cyclopropanation can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-cyclopropyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids.

    Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Diols or carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-2-cyclopropyloxirane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed epoxide ring-opening reactions.

    Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-cyclopropyloxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Analogues

The table below compares 2-Benzyl-2-cyclopropyloxirane with two structurally related epoxides:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound (Target) C₁₂H₁₄O* 174.24* Benzyl, Cyclopropyl High ring strain, neutral groups
2-[3-(Benzyloxy)propyl]oxirane C₁₂H₁₆O₂ 192.26 3-Benzyloxypropyl Ether linkage, longer chain
2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane C₁₂H₁₂Cl₂O 243.13 2-Chlorobenzyl, 1-Chlorocyclopropyl Electronegative Cl atoms

*Hypothetical values based on molecular structure.

Key Observations :

  • Electronic Effects : Chlorine substituents in increase electrophilicity of the epoxide ring compared to the neutral benzyl and cyclopropyl groups in the target compound.
Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The benzyl group in the target compound likely improves solubility in non-polar solvents, similar to , which contains a benzyloxy group.
  • Stability : The chlorinated analog is less stable under basic conditions due to increased susceptibility to ring-opening reactions, whereas the target compound’s neutral substituents may confer greater stability.
Reactivity and Stability
  • Ring-Opening Reactions : Chlorinated epoxides (e.g., ) undergo faster nucleophilic ring-opening due to Cl’s electron-withdrawing effect. In contrast, the target compound’s reactivity may resemble , with slower kinetics due to steric shielding.
  • Thermal Stability : Cyclopropane’s strain energy in the target compound could lower thermal stability compared to , which lacks strained rings.

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